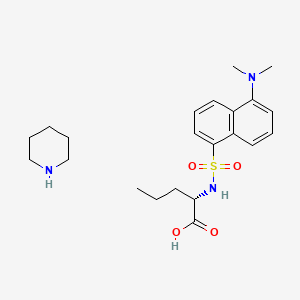
3-Methyl-1-butanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-butanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl group at the third position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.
化学反応の分析
Types of Reactions
3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The hydrogen atoms in the sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonyl derivatives.
Substitution: Halogenated or alkylated sulfonic acids.
科学的研究の応用
3-Methyl-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 3-methyl-1-butanesulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons (H+), making it an effective catalyst in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1-Butanesulfonic acid: Similar structure but without the methyl group at the third position.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Contains a two-carbon chain instead of a butane chain.
Uniqueness
3-Methyl-1-butanesulfonic acid is unique due to the presence of the methyl group, which can influence its reactivity and solubility. This structural difference can make it more suitable for specific applications compared to its simpler counterparts.
特性
CAS番号 |
16066-21-0 |
|---|---|
分子式 |
C5H12O3S |
分子量 |
152.21 g/mol |
IUPAC名 |
3-methylbutane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
InChIキー |
HYZYOKHLDUXUQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide](/img/structure/B12045955.png)

![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)







![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)


